molecular formula C10H17IN2O2 B608119 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline CAS No. 247079-84-1

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

Cat. No.: B608119
CAS No.: 247079-84-1
M. Wt: 324.16 g/mol
InChI Key: XWEOIAMCTHLJJB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Iperoxo can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis typically involves the following steps :

  • Formation of the alkyne group.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.

Industrial Production Methods

While specific industrial production methods for iperoxo are not widely documented, the synthesis generally follows the principles of click chemistry, which is known for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Iperoxo undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxides, while reduction can yield various reduced forms of iperoxo .

Scientific Research Applications

Iperoxo has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the conformational changes in muscarinic acetylcholine receptors.

    Biology: Helps in understanding the role of mAChRs in various physiological processes.

    Medicine: Potential therapeutic applications in treating diseases related to mAChR dysfunction, such as Alzheimer’s disease and schizophrenia.

    Industry: Used in the development of new drugs targeting mAChRs

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Iperoxo

Iperoxo is unique due to its high efficacy and ability to induce significant conformational changes in mAChRs. This makes it a valuable tool in studying the detailed mechanisms of receptor activation and developing new therapeutic agents targeting mAChRs .

Properties

IUPAC Name

4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEOIAMCTHLJJB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCOC1=NOCC1.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
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3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

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